molecular formula C9H15N3O2 B2857255 tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate CAS No. 66787-73-3

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate

Cat. No. B2857255
CAS RN: 66787-73-3
M. Wt: 197.238
InChI Key: PEKVFQUSUDBNKI-UHFFFAOYSA-N
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Description

“tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate” is a chemical compound with the CAS Number: 66787-73-3 . It has a molecular weight of 197.24 and its IUPAC name is tert-butyl (1-methyl-1H-imidazol-5-yl)carbamate . The compound is typically stored at room temperature and appears as a yellow to brown solid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles is proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a yellow to brown solid with a molecular weight of 197.24 . It is typically stored at room temperature .

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

This compound is used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine. The process involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . This synthesis method is convenient and efficient, leading to the formation of a mixture of regioisomers .

Production of 3-Substituted Imidazo[1,5-a]-pyrimidines

The compound is used in the condensation reaction with malondialdehyde or its derivatives in TFA, which is a convenient route toward 3-substituted imidazo[1,5-a]-pyrimidines . This method involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions .

Regiocontrolled Synthesis of Substituted Imidazoles

Recent advances in the synthesis of imidazoles have highlighted the use of this compound. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The compound plays a crucial role in the bonds constructed during the formation of the imidazole .

Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate, a related compound, is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the production of anilines, which are widely used in the manufacture of dyes, drugs, plastics, and many other chemicals .

Production of Tetrasubstituted Pyrroles

tert-Butyl carbamate is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the pharmaceutical industry and are used in the synthesis of a wide range of therapeutic agents .

Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

A synthetic route to this compound from 1-methyl-1H-pyrazol-5-amine has been developed via nitrosation, reduction, esterification, amino group protection, and condensation steps . This synthesis method is efficient and has an overall yield of 59.5% .

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and follow all safety guidelines.

Future Directions

The future directions for this compound could involve its use as a reagent for the synthesis of different heterocyclic systems . Its potential applications in various fields could be explored further.

properties

IUPAC Name

tert-butyl N-(3-methylimidazol-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-5-10-6-12(7)4/h5-6H,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKVFQUSUDBNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate

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